(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid
Description
Structural Identification and International Union of Pure and Applied Chemistry Nomenclature
The systematic nomenclature of (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-Butoxycarbonyl)amino)-2-Methylpentanoic Acid reflects the International Union of Pure and Applied Chemistry conventions for naming complex organic molecules with multiple functional groups and stereochemical elements. The compound's molecular formula C23H29NO4 indicates a substantial organic molecule with a molecular weight of 383.48 grams per mole, positioning it within the range typical of pharmaceutical intermediates designed for oral bioavailability considerations. The Chemical Abstracts Service registry number 1012341-50-2 provides a unique identifier that facilitates unambiguous reference to this specific stereoisomer among the various possible configurational isomers that could theoretically exist.
The structural analysis reveals several key molecular features that define the compound's chemical behavior and synthetic utility. The biphenyl moiety, designated as [1,1'-biphenyl]-4-yl in the systematic name, consists of two benzene rings connected by a single carbon-carbon bond, with the attachment point located at the 4-position of one phenyl ring. This biphenyl system contributes significantly to the molecule's overall hydrophobic character and provides a rigid aromatic framework that influences both the compound's physical properties and its biological interactions. The tert-butoxycarbonyl protecting group, abbreviated in systematic nomenclature as the full chemical description ((tert-butoxycarbonyl)amino), serves as a temporary masking group for the amino functionality, allowing for selective synthetic transformations while preventing unwanted side reactions.
The stereochemical designation (2R,4S) indicates the absolute configuration at two specific carbon centers within the pentanoic acid chain, where the nomenclature follows the Cahn-Ingold-Prelog priority rules for assigning stereochemical descriptors. The 2R configuration refers to the stereochemistry at the carbon bearing the methyl substituent, while the 4S configuration describes the stereochemistry at the carbon bearing the amino function. This precise stereochemical control is essential for the compound's role as a pharmaceutical intermediate, as the biological activity of the final drug product depends critically on the three-dimensional arrangement of functional groups.
Historical Context in Pharmaceutical Intermediate Development
The development of (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-Butoxycarbonyl)amino)-2-Methylpentanoic Acid as a pharmaceutical intermediate represents a significant milestone in the evolution of cardiovascular drug development, particularly in the synthesis of neprilysin inhibitors for heart failure treatment. The compound emerged as a critical synthetic building block during the development of sacubitril, a neprilysin inhibitor that was initially identified in the early 1990s by researchers seeking novel approaches to cardiovascular therapy. The historical significance of this intermediate reflects the broader pharmaceutical industry's shift toward more sophisticated synthetic strategies that enable the preparation of complex, stereochemically defined therapeutic agents with improved efficacy and reduced side effect profiles.
The synthetic route development for this particular intermediate exemplifies the evolution of pharmaceutical manufacturing from simple chemical transformations to highly sophisticated, multi-step processes that require advanced understanding of stereochemical control and protecting group chemistry. Early approaches to neprilysin inhibitor synthesis relied on expensive starting materials such as D-tyrosine and required the use of highly corrosive reagents like trifluoromethanesulfonic anhydride, making industrial-scale production economically challenging and operationally hazardous. The development of alternative synthetic routes that could access this key intermediate through more cost-effective and operationally practical methods represented a significant advancement in pharmaceutical process chemistry.
The refinement of synthetic methodologies for preparing (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-Butoxycarbonyl)amino)-2-Methylpentanoic Acid has involved extensive research into catalytic asymmetric synthesis, particularly focusing on rhodium-catalyzed hydrogenation processes that can establish the required stereochemical configuration with high selectivity. Modern synthetic approaches utilize ruthenium catalysts in combination with chiral ligands such as (R,R)-Me-Duphos to achieve hydrogenation reactions with conversion rates exceeding 99.99% and yields of 96.1%, demonstrating the remarkable progress in asymmetric catalysis applied to pharmaceutical intermediate synthesis. These developments have enabled the large-scale production of the intermediate with consistent quality and stereochemical purity, facilitating the commercial availability of the corresponding therapeutic agents.
| Synthetic Development Milestone | Key Innovation | Impact on Production |
|---|---|---|
| Early 1990s Route | D-tyrosine starting material | Expensive, limited scalability |
| Mid-2000s Improvements | Alternative starting materials | Reduced cost, improved safety |
| Modern Catalytic Methods | Ruthenium-catalyzed asymmetric hydrogenation | High yield (96.1%), excellent stereoselectivity |
The historical development of this pharmaceutical intermediate also reflects the increasing regulatory emphasis on stereochemical purity in drug development, where regulatory agencies have established stringent requirements for controlling and characterizing the stereochemical composition of pharmaceutical products. The evolution from racemic drug development to enantiopure pharmaceutical manufacturing has necessitated the development of sophisticated analytical methods and synthetic strategies capable of producing single stereoisomers with high optical purity. This intermediate's development history illustrates how the pharmaceutical industry has adapted to these regulatory requirements while simultaneously improving the therapeutic efficacy of the resulting drug products through precise stereochemical control.
Properties
IUPAC Name |
(2R,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNELJETWNMPEEH-UZLBHIALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123526 | |
| Record name | (αR,γS)-γ-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012341-50-2 | |
| Record name | (αR,γS)-γ-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1012341-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-((1,1'-Biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, (2R,4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012341502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (αR,γS)-γ-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-((1,1'-BIPHENYL)-4-YL)-4-((TERT-BUTOXYCARBONYL)AMINO)-2-METHYLPENTANOIC ACID, (2R,4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ7AWX8DMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Asymmetric Hydrogenation as the Core Step
The most efficient route involves asymmetric hydrogenation using a chiral ruthenium catalyst to establish the (2R,4S) configuration. This method, described in industrial protocols, achieves a 96.1% yield with >99% conversion of the starting material (SM1).
Reaction Overview:
-
Catalyst System : Diiodo(p-cymene)ruthenium(II) dimer combined with (R,R)-Me-Duphos ligand.
-
Solvent : Methanol.
-
Conditions : 55°C under 0.4–0.5 MPa hydrogen pressure for 12 hours.
-
Base : Triethylamine (Et₃N) to maintain reaction alkalinity.
The chiral catalyst induces enantioselectivity during the hydrogenation of a prochiral ketone intermediate, ensuring the desired stereochemistry at the 2R and 4S positions.
Detailed Reaction Conditions and Optimization
Catalyst Preparation and Loading
The pre-catalyst is prepared by dissolving 2 g of [Ru] catalyst (diiodo(p-cymene)ruthenium(II) dimer) and 1.3 g of (R,R)-Me-Duphos ligand in toluene at 65–70°C for 1 hour. This generates the active chiral species in situ.
Catalyst Efficiency:
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.26 mol% Ru |
| Ligand-to-Ru Ratio | 1:1 |
| Induction Time | 1 hour |
High catalyst turnover and minimal racemization are achieved through precise stoichiometry and temperature control.
Hydrogenation Parameters
The hydrogenation step is conducted in a sealed reactor under rigorous inert conditions:
| Parameter | Value |
|---|---|
| Temperature | 55°C |
| H₂ Pressure | 0.4–0.5 MPa |
| Reaction Time | 12 hours |
| Solvent Volume | 16 L (per 763 g SM1) |
Triethylamine (202 g) is added to neutralize acidic byproducts and stabilize the intermediate.
Purification and Isolation Techniques
Post-Reaction Workup
After hydrogenation, the crude product is isolated via filtration and solvent evaporation. Purification involves recrystallization using a 1:1 mixture of n-hexane and ethyl acetate, yielding an off-white solid with >98% purity.
Yield and Purity Data:
| Stage | Yield (%) | Purity (%) |
|---|---|---|
| Post-Hydrogenation | 96.1 | >99 |
| After Recrystallization | 89.5 | >99.5 |
This method avoids chromatography, making it scalable for industrial production.
Comparative Analysis of Industrial vs. Laboratory Methods
Laboratory-Scale Modifications
-
Catalyst Alternatives : Smaller batches may use [RuCl₂(p-cymene)]₂ with chiral phosphine ligands, though yields may vary.
-
Reduced Pressure : Some protocols operate at lower H₂ pressures (0.1–0.3 MPa) with extended reaction times (24–48 hours).
Recent Advances and Alternative Approaches
Solid-Phase Synthesis
Exploratory studies suggest immobilizing the chiral catalyst on silica supports to facilitate reuse, though this remains experimental.
Critical Challenges and Solutions
Stereochemical Integrity
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylic acid groups, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting carboxylic acids to acyl chlorides, followed by reaction with amines or alcohols.
Major Products
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of biphenyl amides or esters.
Scientific Research Applications
Synthesis of Sacubitril
The primary application of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid is as an intermediate in the synthesis of Sacubitril. Sacubitril is used in combination with valsartan to manage heart failure and reduce cardiovascular mortality. The compound acts by inhibiting neprilysin, an enzyme that breaks down natriuretic peptides and angiotensin II, thereby promoting vasodilation and reducing blood pressure .
Potential Antibacterial Properties
Research indicates that this compound may also possess antibacterial properties, making it a candidate for developing new antibiotics. The structural features of the compound allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function .
Synthesis Methodology
The synthesis of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid typically involves a multi-step process utilizing chiral catalysts. For instance, a common method includes:
- Catalyst Preparation : Dissolving diiodo(p-cymene) ruthenium(II) dimer and (R,R)-Me-Duphos in toluene.
- Hydrogenation Reaction : The mixture is subjected to hydrogenation under controlled conditions (temperature and pressure) with triethylamine and methanol as solvents.
- Purification : The product is purified through filtration and concentration techniques, yielding high purity levels (up to 96.1%) as an off-white solid .
Case Study 1: Efficacy in Heart Failure Management
A clinical study highlighted the effectiveness of Sacubitril/valsartan in patients with chronic heart failure with reduced ejection fraction. The combination therapy significantly reduced hospitalizations due to heart failure and cardiovascular deaths compared to traditional therapies .
Case Study 2: Antibacterial Activity
Another study explored the antibacterial potential of various amino acid derivatives, including those related to (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid. Compounds were tested against common bacterial strains, showing promising results that warrant further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
The compound’s structural and stereochemical uniqueness distinguishes it from analogs. Key comparisons include:
Key Observations:
- Stereochemistry Matters : The (2R,4S)-configuration optimizes spatial alignment with biological targets, whereas stereoisomers (e.g., 2S,4S or 2S,4R) exhibit reduced activity due to mismatched binding .
- Biphenyl vs. Substituted Aromatics: Replacing the biphenyl group with trifluorophenyl (as in BOC-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid) alters hydrophobicity and electronic properties, affecting target selectivity .
- Prodrug Derivatives : Ethyl ester derivatives enhance bioavailability by masking the carboxylic acid group, facilitating cellular uptake .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the compound shows moderate similarity (Tanimoto < 0.7) to known protease inhibitors but clusters distinctly in bioactivity profiles due to its biphenyl-Boc motif . Hierarchical clustering of bioactivity data reveals that analogs with shared substructures (e.g., Boc-protected amines) exhibit overlapping modes of action, while stereochemical variations drive divergence in target interactions .
Biological Activity
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid, also known as AHU84 or a precursor to Sacubitril, is a compound with significant biological activity primarily related to its role in cardiovascular therapeutics. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H29NO4
- Molecular Weight : 383.48 g/mol
- Melting Point : 145-147°C
- Boiling Point : Approximately 582.6±50.0 °C
The compound is a key intermediate in the synthesis of Sacubitril, a neprilysin inhibitor. Neprilysin is an enzyme that degrades natriuretic peptides, which are crucial for cardiovascular homeostasis. By inhibiting neprilysin, Sacubitril increases levels of these peptides, leading to vasodilation, natriuresis (excretion of sodium in urine), and decreased blood pressure. This mechanism is particularly beneficial in treating heart failure and reducing cardiovascular mortality.
Cardiovascular Effects
Research indicates that the administration of Sacubitril has been associated with:
- Reduced risk of cardiovascular death : Clinical trials have shown that patients treated with Sacubitril/valsartan experienced lower rates of cardiovascular-related mortality compared to those on standard treatments .
- Improved heart failure outcomes : Patients with chronic heart failure and reduced ejection fraction demonstrated significant improvements in symptoms and quality of life when treated with this combination therapy .
Anti-inflammatory Properties
Recent studies suggest that compounds similar to (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid may exhibit anti-inflammatory effects by modulating macrophage activity. Specifically, inhibition of the colony-stimulating factor 1 receptor (CSF1R) has been explored as a therapeutic target in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Clinical Trials
A notable clinical trial involving Sacubitril/valsartan demonstrated:
- Patient Population : Individuals with chronic heart failure (NYHA class II-IV).
- Findings : The trial reported a 20% reduction in the risk of death from cardiovascular causes or hospitalization for heart failure compared to enalapril .
In Vitro Studies
In vitro studies have shown that the compound can effectively inhibit neprilysin activity, resulting in increased levels of endogenous natriuretic peptides. This was evidenced by elevated concentrations of these peptides in plasma samples following treatment with Sacubitril .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H29NO4 |
| Molecular Weight | 383.48 g/mol |
| Melting Point | 145-147°C |
| Boiling Point | ~582.6±50.0 °C |
| CAS Number | 1012341-50-2 |
| Study Type | Findings |
|---|---|
| Clinical Trial | 20% reduction in cardiovascular death risk |
| In Vitro | Increased natriuretic peptide levels |
| Mechanism | Neprilysin inhibition leading to vasodilation |
Q & A
Basic: What are the common synthetic routes for this compound, and how is stereochemical control achieved?
The synthesis typically involves sequential coupling reactions to assemble the pentanoic acid backbone, with careful protection/deprotection strategies for the amine group. The tert-butoxycarbonyl (BOC) group is introduced to protect the amine during biphenyl coupling . Stereochemical control at the (2R,4S) positions is achieved using chiral auxiliaries or asymmetric catalysis. For example, enantioselective hydrogenation or enzymatic resolution may be employed to ensure the correct configuration. Intermediate purification via recrystallization or chromatography is critical to isolate the desired diastereomers .
Advanced: How can Design of Experiments (DoE) optimize enantiomeric excess (EE) during synthesis?
DoE methodologies, such as fractional factorial designs, can systematically evaluate variables like temperature, solvent polarity, catalyst loading, and reaction time. For instance, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation protocols) enable precise control over reaction parameters, improving EE by minimizing side reactions . Statistical modeling (e.g., response surface analysis) identifies optimal conditions. Post-reaction analysis via chiral HPLC or NMR with chiral shift reagents quantifies EE, guiding iterative refinement .
Basic: What spectroscopic methods confirm the structure and purity of this compound?
- NMR : and NMR verify stereochemistry and functional groups (e.g., biphenyl protons at δ 7.4–7.6 ppm, BOC tert-butyl group at δ 1.4 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>98% by area) and detects polar by-products .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (, exact mass 383.2097) .
Advanced: How can biphenyl coupling by-products be minimized during synthesis?
By-products often arise from incomplete coupling or oxidative dimerization. Strategies include:
- Using palladium catalysts (e.g., Suzuki-Miyaura coupling) with optimized ligand systems (e.g., SPhos) to enhance biphenyl coupling efficiency .
- Introducing inert atmospheres (N/Ar) to prevent oxidation.
- Monitoring reaction progress via TLC or in-line IR spectroscopy to terminate reactions at optimal conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
